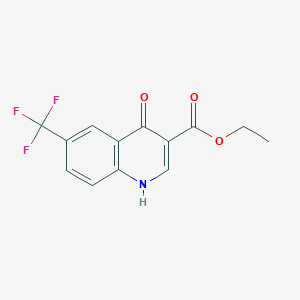

Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate

Description

The exact mass of the compound Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate is 285.06127767 g/mol and the complexity rating of the compound is 445. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-oxo-6-(trifluoromethyl)-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO3/c1-2-20-12(19)9-6-17-10-4-3-7(13(14,15)16)5-8(10)11(9)18/h3-6H,2H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPGPSFWOMJQSDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371907 | |

| Record name | Ethyl 4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71083-01-7, 26893-12-9 | |

| Record name | Ethyl 1,4-dihydro-4-oxo-6-(trifluoromethyl)-3-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71083-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate (CAS 26893-12-9)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate, a fluorinated quinoline derivative of significant interest in medicinal chemistry and drug discovery. Drawing upon established synthetic methodologies and the known biological activities of related compounds, this document serves as a foundational resource for researchers exploring the potential of this molecule.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications.[1] Its versatile structure allows for substitution at various positions, enabling the fine-tuning of physicochemical and pharmacological properties. The introduction of a trifluoromethyl group, as in the case of Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate, can significantly enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[2] This guide will delve into the synthesis, potential biological activities, and analytical characterization of this specific quinoline derivative.

Physicochemical Properties and Safety Information

A thorough understanding of the compound's properties is essential for its safe handling and effective use in research.

| Property | Value | Source |

| CAS Number | 26893-12-9 | PubChem[3] |

| Molecular Formula | C₁₃H₁₀F₃NO₃ | PubChem[3] |

| Molecular Weight | 285.22 g/mol | PubChem[3] |

| IUPAC Name | ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate | PubChem[3] |

| Appearance | White to off-white solid (predicted) | --- |

| Solubility | Soluble in DMSO and other polar organic solvents (predicted) | --- |

Safety and Hazard Information:

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also reported to cause skin and serious eye irritation and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Synthesis Pathway: The Gould-Jacobs Reaction

The most logical and established synthetic route to Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate is the Gould-Jacobs reaction.[4] This reaction involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization to form the quinoline ring system.

Proposed Synthesis Workflow

Caption: Proposed Gould-Jacobs synthesis of the target compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is based on established procedures for the synthesis of structurally related quinoline derivatives, particularly the 7-(trifluoromethyl) isomer.[5] Optimization may be required to achieve the best results.

Step 1: Condensation of 4-(Trifluoromethyl)aniline and Diethyl Ethoxymethylenemalonate

-

In a round-bottom flask, combine 4-(trifluoromethyl)aniline (1 equivalent) and diethyl ethoxymethylenemalonate (1-1.2 equivalents).

-

Heat the mixture with stirring at 120-130°C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline starting material.

-

Upon completion, the reaction mixture is cooled to room temperature, which may result in the precipitation of the intermediate, diethyl 2-(((4-(trifluoromethyl)phenyl)amino)methylene)malonate. This intermediate can be optionally isolated or used directly in the next step.

Step 2: Thermal Cyclization

-

To the crude intermediate from Step 1, add a high-boiling point solvent such as Dowtherm A or diphenyl ether.

-

Heat the mixture to approximately 250-260°C with vigorous stirring. The progress of the cyclization should be monitored by TLC.

-

Maintain this temperature for 30-60 minutes, or until the reaction is complete.

-

After cooling to room temperature, the product, Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate, is expected to precipitate from the solvent.

-

The solid product can be collected by filtration, washed with a non-polar solvent like hexane to remove the high-boiling solvent, and then dried under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

Potential Biological Activities and Research Directions

While specific biological data for Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate is not yet widely published, the quinoline scaffold is a well-known pharmacophore with a broad range of activities. Based on the activities of structurally similar compounds, several promising research avenues can be explored.

Kinase Inhibition and Anticancer Potential

Numerous quinoline derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[6] The 6-(trifluoromethyl)quinoline moiety, in particular, has been incorporated into compounds designed as kinase inhibitors.[7]

Potential Kinase Targets and Signaling Pathways

Caption: Potential kinase inhibition and downstream cellular effects.

Proposed Experimental Workflow for Biological Evaluation:

-

In Vitro Kinase Profiling: Screen the compound against a panel of cancer-relevant kinases to identify potential targets.

-

Cell-Based Proliferation Assays: Evaluate the antiproliferative activity against a panel of cancer cell lines (e.g., breast, colon, lung).

-

Mechanism of Action Studies: If significant antiproliferative activity is observed, further studies can be conducted to elucidate the mechanism, such as cell cycle analysis, apoptosis assays, and western blotting for key signaling proteins.

Antimicrobial and Other Potential Activities

Quinolone derivatives are famous for their antibacterial properties. While the primary structural features for antibacterial activity are often different from those in this compound, it is still worthwhile to screen for activity against a panel of bacterial and fungal strains. Additionally, various quinoline derivatives have shown potential as anti-inflammatory, antiviral, and antiparasitic agents.

Quality Control and Characterization

Robust analytical methods are crucial for confirming the identity, purity, and stability of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary technique for structural elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring, the ethyl ester group (a quartet and a triplet), and the hydroxyl proton. The chemical shifts and coupling constants of the aromatic protons will be diagnostic for the 6-substituted pattern.

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environments. The signals for the trifluoromethyl group (a quartet) and the carbonyl carbons of the ester and quinolone ring will be key features.

-

¹⁹F NMR: The fluorine NMR will show a singlet corresponding to the trifluoromethyl group.

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for assessing the purity of the compound.

-

Method: A reverse-phase C18 column is typically suitable.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid, can be used for elution.

-

Detection: UV detection at a wavelength where the quinoline chromophore absorbs strongly (e.g., around 254 nm or 330 nm) is recommended.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound.

-

Technique: Electrospray ionization (ESI) is a common method for this type of molecule.

-

Expected Ion: The protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 286.06 would be expected in the positive ion mode.

Conclusion

Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate represents a promising scaffold for the development of novel therapeutic agents. Its synthesis via the well-established Gould-Jacobs reaction provides a reliable route for its preparation. While specific biological data is currently limited, the known activities of related quinoline derivatives strongly suggest its potential as a kinase inhibitor and anticancer agent. The information and proposed experimental workflows in this guide provide a solid foundation for researchers to unlock the full potential of this intriguing molecule in drug discovery and development.

References

-

He, J. F., Yun, L. H., Yang, R. F., Xiao, Z. Y., Cheng, J. P., Zhou, W. X., & Zhang, Y. X. (2005). Design, synthesis, and biological evaluation of novel 4-hydro-quinoline-3-carboxamide derivatives as an immunomodulator. Bioorganic & medicinal chemistry letters, 15(12), 2980–2985. [Link]

-

Mahdizadeh, H., Edraki, N., Khoshneviszadeh, M., Dastanpour, A., & Firuzi, O. (2018). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. Iranian journal of basic medical sciences, 21(9), 936–943. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2737196, Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate. Retrieved January 6, 2026 from [Link].

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

- Royal Society of Chemistry. (2019).

-

Alchem Pharmtech. (n.d.). CAS 26893-12-9 | Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate. Retrieved January 6, 2026, from [Link]

-

Wikipedia contributors. (2023, December 19). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. Retrieved 03:32, January 6, 2026, from [Link]

-

Biotage. (n.d.). AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. Retrieved January 6, 2026, from [Link]

- J. Org. Chem. 1997, 62, 7512-7515.

-

J&K Scientific. (n.d.). Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate | 85418-82-2. Retrieved January 6, 2026, from [Link]

-

Khan, I., Ibrar, A., Abbas, N., & Farooq, U. (2022). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. Future medicinal chemistry, 14(3), 169–185. [Link]

-

Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-cancer agents in medicinal chemistry, 20(16), 1981–1991. [Link]

- Saeed, A., AlNeyadi, S. S., & Abdou, I. M. (2024). Insights into Quinoline Schiff Bases as Anticancer Agents.

-

El-Gohary, N. S., & Shaaban, M. I. (2017). Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. Bioorganic & medicinal chemistry, 25(15), 4046–4057. [Link]

- Musso, L., Dall'Angelo, S., Cincinelli, R., Pieraccini, S., Sola, F., Pezzetta, D., ... & Artali, R. (2019). Coupling reaction between 4-(trifluoromethyl)aniline and cinnamoyl chloride. Molecules, 24(12), 2275.

-

SpectraBase. (n.d.). 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (6-fluoro-benzothiazol-2-yl)-amide. Retrieved January 6, 2026, from [Link]

- Mallon, R., Feldberg, L., Kim, S., Collins, K., Wojciechowicz, D., Kohler, C., ... & Berger, D. (2004). Identification of 4-anilino-3-quinolinecarbonitrile inhibitors of mitogen-activated protein/extracellular signal-regulated kinase 1 kinase. Molecular cancer therapeutics, 3(6), 755–762.

- George, A. (2005). HPLC methods for recently approved pharmaceuticals. John Wiley & Sons.

-

Geronikaki, A., Eleftheriou, P., & Vicini, P. (2021). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules (Basel, Switzerland), 26(16), 4983. [Link]

-

Reddy, J. R. C., Kumar, G. S., & Rao, B. V. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Bioorganic & medicinal chemistry letters, 26(2), 586–591. [Link]

- Google Patents. (1990). EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline.

-

Khandelwal, A., & Singh, R. P. (2014). An Unexpected Incident with 4-Trifluoromethylaniline. Organic Process Research & Development, 18(9), 1153–1156. [Link]

- Royal Society of Chemistry. (2019).

-

A173230 - Lab Chemicals. (n.d.). ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate. Retrieved January 6, 2026, from [Link]

- Al-Warhi, T., Al-Salahi, R., & Bakr, R. B. (2021). Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)

-

BioLINCC. (2014). Development of a Novel Automated Screening Method for Detection of FVIII Inhibitors. Retrieved January 6, 2026, from [Link]

Sources

- 1. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijrpr.com [ijrpr.com]

- 3. Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate | C13H10F3NO3 | CID 2737196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 6. Identification of 4-anilino-3-quinolinecarbonitrile inhibitors of mitogen-activated protein/extracellular signal-regulated kinase 1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ETHYL 4-HYDROXY-6-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE, CasNo.26893-12-9 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

Physicochemical properties of Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Physicochemical Profiling

In the landscape of modern drug discovery, the adage "a potent molecule is not always a successful drug" has never been more resonant. The journey from a promising hit compound to a clinically effective therapeutic is governed by a complex interplay of pharmacodynamics and pharmacokinetics, the latter being dictated by the molecule's fundamental physicochemical properties.[1][2] These properties—such as solubility, lipophilicity, and stability—are the primary determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its bioavailability and safety.[3][4][5]

This guide provides a comprehensive technical overview of Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate, a heterocyclic compound belonging to the quinoline class. Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates due to their diverse pharmacological activities, including antimicrobial, antimalarial, and anticancer effects.[6][7][8] The incorporation of a trifluoromethyl (-CF3) group, as in this specific molecule, is a common strategy in modern drug design to enhance metabolic stability, binding affinity, and lipophilicity.

This document serves as a foundational resource for researchers, offering a detailed examination of the known and predicted physicochemical characteristics of this compound, standardized protocols for their experimental determination, and insights into the causal relationships between these properties and their implications for drug development.

Molecular Identity and Structural Features

A precise understanding of a compound's structure is the cornerstone of all subsequent physicochemical analysis.

-

IUPAC Name: ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate

-

Tautomerism: It is critical to recognize that this compound exists in equilibrium with its keto tautomer, ethyl 4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate. The 4-hydroxyquinoline form is often favored in representations, but the 4-quinolone tautomer can be significant, influencing its hydrogen bonding capabilities and crystal packing.

-

CAS Number: 26893-12-9[9]

-

Molecular Formula: C₁₃H₁₀F₃NO₃[9]

-

Molecular Weight: 285.22 g/mol [9]

Chemical Structure:

Synthetic Pathway: The Gould-Jacobs Reaction

The synthesis of 4-hydroxyquinoline-3-carboxylates is classically achieved via the Gould-Jacobs reaction. This thermal cyclization method provides a reliable route to the quinoline core. The synthesis of the title compound logically proceeds from 4-(trifluoromethyl)aniline.

Step-by-Step Synthesis Protocol

-

Condensation: 4-(Trifluoromethyl)aniline is reacted with diethyl ethoxymethylenemalonate (DEEM). This step is typically performed neat (without solvent) and heated to approximately 120-140 °C for 1-2 hours.[10] This forms the intermediate enamine, diethyl 2-(((4-(trifluoromethyl)phenyl)amino)methylene)malonate.

-

Cyclization: The reaction mixture is then added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether. The temperature is raised to ~250 °C for 1-2 hours to induce thermal cyclization.[10]

-

Work-up and Isolation: After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the product. The solid is collected by filtration, washed thoroughly with hexane to remove the high-boiling solvent, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Synthesis Workflow Diagram

Caption: Workflow for the Gould-Jacobs synthesis of the title compound.

Core Physicochemical Properties

The following table summarizes the key physicochemical data for Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate. This data is a blend of computed values from reliable databases and experimental values reported for closely related isomers, providing a robust profile for initial assessment.

| Property | Value / Observation | Source | Significance in Drug Development |

| Physical State | Expected to be a white to off-white crystalline solid. | Analog Comparison | Purity assessment, handling, and formulation considerations. |

| Melting Point | >300 °C (predicted) | [11] | High melting point suggests a stable crystal lattice and low aqueous solubility. |

| Solubility | Poorly soluble in water. Soluble in organic solvents like DMSO, DMF. | Structural Analogy | Critical for bioavailability. Poor aqueous solubility is a major hurdle for oral drug delivery.[2] |

| Lipophilicity (XLogP3) | 2.9 | [9] | A key indicator of membrane permeability and potential for off-target effects. This value is within the "drug-like" range.[1][4] |

| pKa (Predicted) | ~5-6 (acidic, -OH), ~1-2 (basic, N) | Structural Analogy | Governs solubility and ionization state at physiological pH, impacting absorption and receptor interaction. |

| Polar Surface Area | 55.4 Ų | [9] | Influences membrane permeability and interactions with biological targets. |

Spectroscopic and Analytical Characterization

Spectroscopic data provides unambiguous confirmation of molecular structure and is essential for quality control.

-

¹H NMR Spectroscopy: Expected signals would include a triplet and quartet for the ethyl ester protons (CH₃ ~1.3 ppm, CH₂ ~4.3 ppm). Aromatic protons on the quinoline core would appear between 7.5 and 8.8 ppm, showing characteristic splitting patterns influenced by the trifluoromethyl group. The acidic proton (OH or NH) may appear as a broad singlet at high chemical shift (>10 ppm) in a solvent like DMSO-d₆.[10][12]

-

¹³C NMR Spectroscopy: Key signals include the ester carbonyl (~165 ppm), the quinolone carbonyl (~175 ppm), carbons of the aromatic rings (110-150 ppm), and the characteristic quartet for the -CF₃ carbon (J_CF ~275 Hz).[13]

-

Infrared (IR) Spectroscopy: Expected characteristic absorption bands include: ~3400-3000 cm⁻¹ (broad, O-H/N-H stretching), ~1720 cm⁻¹ (C=O stretch, ester), ~1660 cm⁻¹ (C=O stretch, quinolone), and strong bands between 1350-1100 cm⁻¹ (C-F stretching).[14][15]

-

UV-Vis Spectroscopy: The quinoline scaffold is a strong chromophore. In a solvent like methanol or ethanol, the compound is expected to exhibit multiple absorption maxima between 250 and 350 nm, corresponding to π-π* transitions within the aromatic system.[13][16]

Experimental Protocols for Physicochemical Profiling

Trustworthy data is built on robust and validated experimental protocols. The following sections detail standardized methodologies for determining the critical properties of this compound.

Aqueous Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic solubility.

-

Preparation: Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) to pellet the excess solid.

-

Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

Stability Assessment: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation pathways and develop stability-indicating analytical methods.[17]

-

Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

-

Stress Conditions: Aliquot the stock solution and subject it to the following conditions in parallel:

-

Acid Hydrolysis: Mix with 0.1 M HCl and incubate at 60 °C.

-

Base Hydrolysis: Mix with 0.1 M NaOH and incubate at 60 °C.

-

Oxidative Stress: Mix with 3% H₂O₂ and keep at room temperature.

-

Thermal Stress: Incubate the stock solution at 60 °C.

-

Photolytic Stress: Expose the stock solution to UV light (e.g., 254 nm) at room temperature.

-

-

Time Points: Take samples at specified time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile). Compare the chromatograms to identify degradation products and quantify the loss of the parent compound.

Forced Degradation Workflow Diagram

Caption: Workflow for a standard forced degradation study.

Applications and Strategic Context in Drug Development

Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate is not merely a chemical entity but a strategic building block for drug discovery.[18][19]

-

Scaffold for Library Synthesis: Its core structure can be readily functionalized at multiple positions (e.g., the 4-hydroxy group can be alkylated) to generate libraries of novel compounds for high-throughput screening.

-

Antimicrobial and Anticancer Research: The quinoline nucleus is a well-established pharmacophore in antimicrobial and anticancer agents.[6][7] This compound serves as a valuable starting material for the synthesis of potent inhibitors targeting various enzymes and receptors in these disease areas.

-

Fragment-Based Drug Design (FBDD): The quinoline core can act as a high-affinity fragment that can be elaborated upon to build more potent and selective drug candidates.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be observed.

-

Hazard Identification: The compound is classified as harmful if swallowed, harmful in contact with skin, and may cause skin, eye, and respiratory irritation.[9]

-

Recommended Precautions:

-

Always handle in a well-ventilated area or a chemical fume hood.[11]

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11]

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Consult the Safety Data Sheet (SDS) for complete handling and disposal information.

-

Conclusion

Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate is a compound of significant interest in medicinal chemistry. Its physicochemical profile—characterized by high melting point, poor aqueous solubility, and drug-like lipophilicity—presents both opportunities and challenges for drug development. The trifluoromethyl group enhances its potential as a metabolically stable scaffold, while its low solubility necessitates careful formulation strategies. The synthetic and analytical protocols detailed in this guide provide a robust framework for researchers to reliably synthesize, characterize, and evaluate this compound and its derivatives, paving the way for the discovery of next-generation therapeutics.

References

- The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.

- Importance of Physicochemical Properties In Drug Discovery. PharmaTutor.

- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. LinkedIn.

- What are the physicochemical properties of drug? LookChem.

- Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable.

- Ethyl 3-(2-ethoxy-2-oxoethoxy)-6-(trifluoromethyl)furo[3,2-c]quinoline-2-carboxylate. ResearchGate.

-

Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate. PubChem. Available at: [Link]

- ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE synthesis. ChemicalBook.

- Stability of Quinoline Compounds in Aqueous Solutions. BenchChem.

- Supporting Information - Ionic liquid grafted onto graphene oxide as a new multifunctional heterogeneous catalyst. The Royal Society of Chemistry.

-

Quinoline Derivatives as Promising Scaffolds for Antitubercular Activity: A Comprehensive Review. PubMed. Available at: [Link]

- A few quinoline derivatives in clinical use. ResearchGate.

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PubMed Central. Available at: [Link]

-

Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Royal Society of Chemistry. Available at: [Link]

-

Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate. J&K Scientific. Available at: [Link]

- Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate.

- Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives.

- RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines.

-

Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journals. Available at: [Link]

- Synthesis of 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde and its chemical behavior towards hydroxylamine hydrochloride. ResearchGate.

Sources

- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are the physicochemical properties of drug? [lookchem.com]

- 3. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 4. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 5. fiveable.me [fiveable.me]

- 6. Quinoline Derivatives as Promising Scaffolds for Antitubercular Activity: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 9. Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate | C13H10F3NO3 | CID 2737196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 11. ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE | 391-02-6 [amp.chemicalbook.com]

- 12. rsc.org [rsc.org]

- 13. beilstein-archives.org [beilstein-archives.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. beilstein-journals.org [beilstein-journals.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. jk-sci.com [jk-sci.com]

- 19. chemimpex.com [chemimpex.com]

Elucidating the Molecular Architecture of Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate: A Technical Guide

For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's structure is a foundational pillar upon which all subsequent research is built. The quinoline scaffold is of particular interest due to its prevalence in a wide array of therapeutic agents, including those with antibacterial, antimalarial, and anticancer properties.[1][2][3] This in-depth technical guide provides a comprehensive walkthrough of the structure elucidation of a specific quinoline derivative, Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate, a compound with significant potential in medicinal chemistry.[4][5][6] This guide is designed to not only present the analytical data but to also provide the strategic reasoning behind the application of various spectroscopic techniques, ensuring a robust and self-validating approach to structural confirmation.

The Strategic Synthesis: The Gould-Jacobs Reaction

The journey to elucidating a structure begins with its synthesis. The most logical and widely employed method for constructing the 4-hydroxyquinoline core of the target molecule is the Gould-Jacobs reaction.[1][7][8] This venerable yet powerful reaction involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[1]

Protocol: Gould-Jacobs Synthesis of Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate

-

Condensation: 4-(Trifluoromethyl)aniline is reacted with diethyl ethoxymethylenemalonate (DEEM). This step is typically performed by heating the neat mixture at temperatures ranging from 100-130 °C.[1] The reaction proceeds via a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of DEEM, followed by the elimination of ethanol to form the stable anilidomethylenemalonate intermediate.[1]

-

Thermal Cyclization: The intermediate is then subjected to high temperatures (typically >250 °C) in a high-boiling point solvent such as Dowtherm A to facilitate a 6-electron electrocyclization.[8][9] This intramolecular reaction forges the quinoline ring system.

-

Isolation and Purification: Upon cooling, the product precipitates from the reaction mixture. It can then be isolated by filtration and purified by recrystallization from a suitable solvent, such as ethanol, to yield Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate as a solid.[10]

The choice of 4-(trifluoromethyl)aniline as the starting material is crucial as it dictates the position of the trifluoromethyl group at the 6-position of the final quinoline ring.

Caption: Workflow of the Gould-Jacobs synthesis.

Spectroscopic Interrogation: A Multi-faceted Approach

With the target compound synthesized, the next critical phase is to confirm its molecular structure through a battery of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, offering the first crucial piece of evidence for its identity. For Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate (C₁₃H₁₀F₃NO₃), the expected molecular weight can be readily calculated.

| Property | Value |

| Molecular Formula | C₁₃H₁₀F₃NO₃ |

| Monoisotopic Mass | 285.0613 g/mol |

| Average Mass | 285.22 g/mol |

Data sourced from PubChem CID 2737196[11]

High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can confirm the elemental composition of the molecule with high accuracy. For a positional isomer, Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, the calculated HRMS m/z for C₁₃H₁₀NO₃F₃ was 286.0686, with a found value of 286.0691, demonstrating the precision of this technique.[9] A similar result would be expected for the 6-trifluoromethyl isomer.

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in the molecule. The IR spectrum of Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate is expected to exhibit several characteristic absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale |

| O-H Stretch (hydroxyl) | 3400-3200 (broad) | The 4-hydroxy group will exhibit a broad absorption band due to hydrogen bonding. |

| C-H Stretch (aromatic) | 3100-3000 | Stretching vibrations of the C-H bonds on the quinoline ring. |

| C-H Stretch (aliphatic) | 3000-2850 | Stretching vibrations of the C-H bonds in the ethyl group. |

| C=O Stretch (ester) | 1735-1700 | The carbonyl group of the ethyl ester at the 3-position will show a strong absorption in this region. |

| C=O Stretch (keto-enol) | 1660-1640 | The 4-hydroxyquinoline exists in tautomeric equilibrium with its 4-oxo form. This keto form will exhibit a carbonyl stretch at a lower wavenumber due to conjugation and hydrogen bonding.[7] |

| C=C and C=N Stretches | 1620-1450 | Multiple bands corresponding to the stretching vibrations within the quinoline ring system. |

| C-F Stretch (trifluoromethyl) | 1350-1150 | The strong C-F bonds of the trifluoromethyl group will give rise to intense absorption bands in this region. |

| C-O Stretch (ester) | 1300-1000 | Stretching vibrations of the C-O bonds of the ethyl ester. |

The presence of these characteristic peaks provides strong evidence for the key functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. For Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate, the following proton signals are predicted:

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| -OH | 12.0 - 13.0 | singlet | - | The acidic proton of the 4-hydroxy group, often broad and downfield due to hydrogen bonding with the adjacent carbonyl group. For a similar compound, this peak was observed at 12.51 ppm.[9] |

| H-2 | ~8.7 | singlet | - | This proton is on a carbon adjacent to the nitrogen atom and the ester group, leading to significant deshielding. A similar proton in a related structure appeared at 8.70 ppm.[9] |

| H-5 | ~8.4 | doublet | ~2 | This proton is ortho to the electron-withdrawing trifluoromethyl group and will appear as a doublet due to coupling with H-7. It is expected to be the most downfield of the aromatic protons on the benzene ring. |

| H-8 | ~8.0 | doublet | ~9 | This proton is ortho to the ring junction and will appear as a doublet due to coupling with H-7. |

| H-7 | ~7.8 | doublet of doublets | ~9, ~2 | This proton is coupled to both H-8 and H-5, resulting in a doublet of doublets. |

| -OCH₂CH₃ | ~4.3 | quartet | ~7 | The methylene protons of the ethyl ester are adjacent to an oxygen atom and are split into a quartet by the neighboring methyl protons. A similar group in a related compound was observed at 4.24 ppm.[9] |

| -OCH₂CH₃ | ~1.3 | triplet | ~7 | The methyl protons of the ethyl ester are split into a triplet by the adjacent methylene protons. A similar group in a related compound was observed at 1.29 ppm.[9] |

Predicted chemical shifts are based on the analysis of structurally similar compounds.[9][12]

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum, resulting in a series of single peaks for each unique carbon atom.

Predicted ¹³C NMR Chemical Shifts:

-

C=O (ester): ~165-170 ppm

-

C-4 (C-OH): ~175-180 ppm (in the keto tautomer)

-

Aromatic Carbons: 110-150 ppm (The carbon bearing the CF₃ group will be a quartet in the proton-coupled spectrum due to C-F coupling)

-

CF₃: ~120-125 ppm (quartet)

-

-OCH₂CH₃: ~60 ppm

-

-OCH₂CH₃: ~14 ppm

The precise assignment of the aromatic carbons can be further confirmed using two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), which correlate protons with the carbons they are directly attached to or are 2-3 bonds away from, respectively.

The Integrated Approach to Structure Confirmation

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The proposed structure of Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate is validated through a logical, self-reinforcing workflow.

Caption: Integrated workflow for structure elucidation.

This systematic approach, starting from a logical synthesis and proceeding through a multi-technique spectroscopic analysis, ensures the unambiguous determination of the molecular structure of Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate. This foundational knowledge is paramount for any further investigation into its potential applications in drug discovery and development.

References

-

Wikipedia. Gould–Jacobs reaction. [Link]

-

MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

-

Biotage. AN56 Gould Jacobs Quinoline forming reaction. [Link]

-

The Royal Society of Chemistry. Supporting Information - Nanocrystalline CdS thin film. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Quinoline Derivatives in Modern Drug Discovery. [Link]

-

The Royal Society of Chemistry. Supporting Information - Ionic liquid grafted onto graphene oxide. [Link]

-

Bentham Science. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. [Link]

-

PubChem. Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate. [Link]

-

Supporting Information. [Link]

-

PubMed. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. [Link]

-

ResearchGate. Ethyl 3-(2-ethoxy-2-oxoethoxy)-6-(trifluoromethyl)furo[3,2-c]quinoline-2-carboxylate. [Link]

-

PubChemLite. Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate (C13H10F3NO3). [Link]

-

National Institutes of Health. Application of Quinoline Ring in Structural Modification of Natural Products. [Link]

-

Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. benthamscience.com [benthamscience.com]

- 5. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 10. ablelab.eu [ablelab.eu]

- 11. Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate | C13H10F3NO3 | CID 2737196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

Spectroscopic data for Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate

This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the structural elucidation of Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate. Designed for researchers and drug development professionals, this document emphasizes the interpretation of spectral data, the rationale behind experimental choices, and the integration of multiple analytical techniques to ensure structural confirmation.

Introduction and Significance

Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate, with CAS Number 26893-12-9, is a heterocyclic compound belonging to the quinoline class.[1] Quinoline scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range of pharmacologically active compounds, exhibiting activities such as antimalarial, anticancer, and antibacterial properties.[2] The presence of a trifluoromethyl (-CF₃) group, a common bioisostere in modern drug design, can significantly enhance metabolic stability and binding affinity. Accurate structural confirmation through spectroscopy is the foundational step for any further research, including biological screening and structure-activity relationship (SAR) studies.

Compound Profile:

| Identifier | Value |

|---|---|

| IUPAC Name | ethyl 4-oxo-6-(trifluoromethyl)-1H-quinoline-3-carboxylate[3] |

| Molecular Formula | C₁₃H₁₀F₃NO₃[3][4] |

| Molecular Weight | 285.22 g/mol [1][3] |

| Monoisotopic Mass | 285.06127767 Da[3][4] |

| CAS Number | 26893-12-9[1][3] |

Molecular Structure and Key Features

The molecule consists of a quinoline bicyclic system, which exists in a tautomeric equilibrium between the 4-hydroxyquinoline and 4-quinolone forms. The 4-quinolone tautomer is generally predominant. Substituents include an ethyl carboxylate group at position 3 and a trifluoromethyl group at position 6.

Caption: Chemical structure of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a deuterated solvent like DMSO-d₆ is preferred to observe the exchangeable N-H and O-H protons.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The electron-withdrawing nature of the trifluoromethyl group significantly influences the chemical shifts of nearby aromatic protons, causing them to shift downfield.[5]

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~12.5 | Singlet, broad | 1H | N-H | Acidic proton on the quinolone nitrogen, often broad. |

| ~8.7 | Singlet | 1H | H-2 | Proton at C2, adjacent to the heterocyclic nitrogen. |

| ~8.4 | Doublet (d) | 1H | H-5 | Aromatic proton ortho to the -CF₃ group, deshielded. |

| ~8.0 | Doublet (d) | 1H | H-7 | Aromatic proton meta to the -CF₃ group. |

| ~7.7 | Doublet (d) | 1H | H-8 | Aromatic proton para to the -CF₃ group. |

| 4.25 | Quartet (q) | 2H | -OCH₂CH₃ | Methylene protons of the ethyl ester, split by the adjacent methyl group. |

| 1.30 | Triplet (t) | 3H | -OCH₂CH₃ | Methyl protons of the ethyl ester, split by the adjacent methylene group. |

Note: The hydroxyl proton (4-OH) is often not observed or appears as a very broad signal due to tautomerism and exchange with the N-H proton and solvent.[5]

Caption: Distinct proton environments for ¹H NMR analysis.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms. A key feature is the signal for the trifluoromethyl carbon, which appears as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF).[5]

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~175 | C-4 (C=O) | Carbonyl carbon of the quinolone ring. |

| ~167 | Ester C=O | Carbonyl carbon of the ethyl ester group. |

| ~145 | C-8a | Quaternary carbon at the ring junction. |

| ~140 | C-2 | Aromatic CH adjacent to nitrogen. |

| ~135 | C-7 | Aromatic CH. |

| ~128 (q) | C-6 | Aromatic carbon attached to the -CF₃ group, shows quartet splitting (²JCF). |

| ~124 (q) | C-CF₃ | Trifluoromethyl carbon, appears as a strong quartet (¹JCF). |

| ~122 | C-5 | Aromatic CH. |

| ~118 | C-8 | Aromatic CH. |

| ~115 | C-4a | Quaternary carbon at the ring junction. |

| ~105 | C-3 | Quaternary carbon bearing the ester group. |

| ~61 | -OCH₂CH₃ | Methylene carbon of the ethyl ester. |

| ~14 | -OCH₂CH₃ | Methyl carbon of the ethyl ester. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

|---|---|---|---|

| 3400-3200 (broad) | N-H Stretch | Amide (quinolone) | Indicates the N-H bond in the quinolone tautomer. |

| 3100-3000 | C-H Stretch | Aromatic | Confirms the presence of the quinoline ring system. |

| 2980-2850 | C-H Stretch | Aliphatic | Corresponds to the C-H bonds of the ethyl group. |

| ~1725 | C=O Stretch | Ester | Characteristic sharp absorption for the ester carbonyl. |

| ~1650 | C=O Stretch | Amide (quinolone) | Carbonyl of the 4-quinolone ring, at a lower frequency due to conjugation. |

| 1600-1450 | C=C/C=N Stretch | Aromatic Ring | Skeletal vibrations of the quinoline ring. |

| 1300-1100 (strong) | C-F Stretch | Trifluoromethyl | Strong, characteristic bands confirming the -CF₃ group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.

-

Molecular Ion (M⁺): For C₁₃H₁₀F₃NO₃, the expected monoisotopic mass is 285.06, leading to a prominent molecular ion peak at m/z = 285 . High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

-

Key Fragmentation: The molecule is expected to fragment in predictable ways. The loss of the ethoxy radical (-•OCH₂CH₃) from the ester group is a common pathway.

Caption: A plausible fragmentation pathway in EI-MS.

Standardized Experimental Protocols

To ensure data is reproducible and of high quality, standardized protocols are essential.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of high-purity DMSO-d₆. The choice of DMSO-d₆ is critical for dissolving the polar compound and for observing exchangeable N-H protons without D₂O exchange.

-

Instrument Setup (500 MHz Spectrometer):

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Perform automated or manual shimming to optimize magnetic field homogeneity, aiming for narrow, symmetrical peaks.

-

Acquire a standard ¹H spectrum with 16-32 scans.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. Set a relaxation delay (D1) of 5 seconds to allow for full relaxation of quaternary carbons, ensuring more accurate integration. Acquire 1024-2048 scans for a good signal-to-noise ratio.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ 2.50 ppm) and the ¹³C spectrum to the DMSO carbon signals (δ 39.52 ppm).

FT-IR Spectroscopy Protocol

-

Method: Use the Attenuated Total Reflectance (ATR) method for rapid, solid-state analysis.

-

Sample Preparation: Place a small, powdered amount of the sample directly on the ATR crystal (e.g., diamond).

-

Data Acquisition: Record a background spectrum of the clean ATR crystal. Then, record the sample spectrum from 4000 to 400 cm⁻¹. Typically, 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The spectrum is automatically ratioed against the background. Perform a baseline correction if necessary.

Mass Spectrometry Protocol (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Chromatography (LC): Use a C18 reverse-phase column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) to ensure the compound is well-resolved and enters the mass spectrometer as a sharp peak. Formic acid is used to promote protonation for positive ion mode analysis.

-

Mass Spectrometry (MS):

-

Ionization Source: Use Electrospray Ionization (ESI) in positive ion mode to generate the protonated molecule [M+H]⁺ at m/z 286.

-

Analyzer: Use a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap to obtain an accurate mass measurement, which can confirm the elemental formula to within a few parts per million (ppm).

-

MS/MS Analysis: Perform fragmentation analysis (MS/MS) on the parent ion (m/z 286) to confirm the fragmentation patterns discussed previously, further validating the structure.

-

Integrated Data Analysis Workflow

Confirming a chemical structure is not a linear process but an integrated system where data from each technique validates the others.

Caption: Integrated workflow for spectroscopic data analysis.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from RSC Publishing. [Link]

-

PubChem. (n.d.). Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from RSC Publishing. [Link]

-

ResearchGate. (n.d.). Ethyl 3-(2-ethoxy-2-oxoethoxy)-6-(trifluoromethyl)furo[3,2-c]quinoline-2-carboxylate. [Link]

-

PubChemLite. (n.d.). Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate (C13H10F3NO3). [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of the ethyl.... [Link]

-

PubChem. (n.d.). Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate. National Center for Biotechnology Information. [Link]

-

Arkivoc. (2013). Supplementary Material Substituted quinolinones. Part 23. [Link]

-

Molbase. (n.d.). 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (6-fluoro-benzothiazol-2-yl). [Link]

-

HETEROCYCLES. (2022). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. [Link]

-

Purdue University Graduate School. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3-F]QUINOLINE ANALOGS. [Link]

-

ResearchGate. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. [Link]

-

DergiPark. (n.d.). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. [Link]

-

ResearchGate. (n.d.). Figure S11. 1 H NMR spectrum of 3f. [Link]

Sources

- 1. ETHYL 4-HYDROXY-6-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE suppliers & manufacturers in China [chemicalbook.com]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate | C13H10F3NO3 | CID 2737196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate (C13H10F3NO3) [pubchemlite.lcsb.uni.lu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Biological activity of Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate derivatives

An In-Depth Technical Guide to the Biological Activity of Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate Derivatives

Introduction: The Quinoline Scaffold as a Cornerstone of Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a quintessential "privileged scaffold" in drug discovery.[1][2] Its rigid, planar structure and the presence of a nitrogen heteroatom provide ideal anchor points for interacting with a multitude of biological targets. Consequently, quinoline derivatives have demonstrated an exceptionally broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antimalarial properties.[1][2][3][4]

Within this versatile family, the 4-hydroxyquinoline-3-carboxylate core represents a particularly fruitful area of investigation. The 4-hydroxy group can act as a critical hydrogen bond donor/acceptor and can chelate metal ions, while the C3-ester provides a handle for further chemical modification. The introduction of a trifluoromethyl (-CF3) group at the C6-position is a common strategy in modern medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[5]

This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of derivatives based on the Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate scaffold, intended for researchers and professionals in drug development.

Synthesis of the Core Scaffold: The Gould-Jacobs Reaction

The construction of the 4-hydroxyquinoline core is most reliably achieved via the Gould-Jacobs reaction. This powerful cyclization method offers a direct and efficient route from readily available starting materials. The causality behind this choice lies in its robustness and high yields for this specific substitution pattern. The reaction proceeds in two key stages: an initial nucleophilic substitution followed by a thermally-driven cyclization.

Experimental Protocol: Synthesis of Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate

This protocol is adapted from established methodologies for analogous structures.[6]

Step 1: Condensation

-

In a round-bottom flask, combine 4-(Trifluoromethyl)aniline (1.0 eq) and Diethyl ethoxymethylenemalonate (1.0 eq).

-

Heat the mixture at 125-130 °C for 1-2 hours. The reaction can be monitored by TLC to observe the consumption of the aniline.

-

Rationale: This step involves the nucleophilic attack of the aniline nitrogen onto the electron-deficient alkene of the malonate, followed by the elimination of ethanol to form the key enamine intermediate.

Step 2: Cyclization

-

To the reaction mixture from Step 1, add a high-boiling point solvent such as Dowtherm A.

-

Heat the mixture to approximately 250-255 °C for 2-3 hours.

-

Rationale: The high temperature provides the necessary activation energy for an intramolecular electrophilic aromatic substitution (a 6-endo-trig cyclization), where the enamine attacks the benzene ring to form the new heterocyclic ring. A subsequent tautomerization yields the aromatic 4-hydroxyquinoline product.

-

Upon completion, allow the reaction to cool to room temperature. The product will typically precipitate.

-

Dilute the mixture with a non-polar solvent like hexane to facilitate complete precipitation.

-

Filter the solid product, wash thoroughly with hexane, and dry under vacuum to yield Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate as a solid.

Visualization: Gould-Jacobs Reaction Workflow

Caption: Workflow for the Gould-Jacobs synthesis of the core scaffold.

Key Biological Activities and Mechanisms of Action

Derivatives of this scaffold have shown significant promise in several therapeutic areas, most notably oncology and inflammatory diseases.

Antiproliferative and Anticancer Activity

A primary area of investigation for quinoline-3-carboxylate derivatives is their potent antiproliferative activity against various cancer cell lines.[3]

Mechanism of Action: Induction of Intrinsic Apoptosis Several studies have demonstrated that the anticancer effects of these compounds are mediated through the upregulation of the intrinsic apoptosis pathway.[3][7] This pathway is a cell-suicide program initiated by intracellular stress, primarily controlled by the mitochondria. The quinoline derivatives are believed to induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspase enzymes (e.g., Caspase-9 and Caspase-3), which execute the final stages of cell death.

Visualization: Intrinsic Apoptosis Pathway

Caption: Intervention of quinoline derivatives in the intrinsic apoptosis pathway.

Antiproliferative Activity Data The efficacy of these derivatives has been quantified using IC₅₀ values, which represent the concentration required to inhibit 50% of cell growth.

| Compound Class | Cell Line | Activity (IC₅₀) | Reference |

| Quinoline-3-carboxylate derivatives | MCF-7 (Breast Cancer) | 0.33 µM | [3][7] |

| Quinoline-3-carboxylate derivatives | K562 (Leukemia) | 0.28 µM | [3][7] |

| 2,4-disubstituted quinoline-3-carboxylic acids | MCF-7 / K562 | Micromolar inhibition | [8] |

Anti-inflammatory Activity

Quinoline carboxylic acid derivatives have also demonstrated significant anti-inflammatory properties.[4]

Mechanism of Action: Inhibition of Nitric Oxide (NO) Production The primary mechanism identified is the inhibition of nitric oxide (NO) production in macrophages stimulated by lipopolysaccharide (LPS).[4][9] NO is a key signaling molecule in inflammation, and its overproduction by inducible nitric oxide synthase (iNOS) can lead to tissue damage. These compounds are thought to exert their effect by downregulating the expression of iNOS and potentially other pro-inflammatory enzymes like cyclooxygenase-2 (COX-2).[9]

Experimental Validation: Nitric Oxide Assay The anti-inflammatory potential is typically assessed by treating RAW 264.7 mouse macrophage cells with LPS in the presence and absence of the test compounds. The amount of NO produced (measured as nitrite in the culture medium) is then quantified. Studies show that quinoline derivatives can significantly reduce NO production without causing cytotoxicity to the macrophages.[4]

Visualization: LPS-Induced Inflammatory Pathway

Caption: Inhibition of the LPS-induced inflammatory cascade by quinoline derivatives.

Emerging Antiviral Activity

Preliminary in-silico and in-vitro studies suggest that quinoline-3-carboxylate derivatives may also possess antiviral properties.[10] Molecular docking studies have identified potential binding affinities for key viral enzymes, such as the main protease (NSP5) and exoribonuclease (NSP14) of SARS-CoV-2. This indicates a promising, albeit less explored, avenue for the application of this scaffold in combating viral infections.[10]

Standardized Experimental Methodologies

To ensure reproducibility and validity, standardized protocols are essential for evaluating the biological activity of new chemical entities.

Protocol 1: In Vitro Antiproliferation (SRB Assay)

This assay measures cell density based on the measurement of cellular protein content.

-

Cell Plating: Seed cancer cells (e.g., MCF-7, K562) in 96-well plates at an appropriate density and incubate for 24 hours to allow attachment.

-

Compound Treatment: Add serial dilutions of the Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate derivatives to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

Cell Fixation: Gently remove the media and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4 °C.

-

Staining: Wash the plates five times with water and air dry. Add 0.4% sulforhodamine B (SRB) solution in 1% acetic acid and incubate for 30 minutes at room temperature.

-

Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye. Air dry and then solubilize the bound dye with 10 mM Tris base solution.

-

Measurement: Read the absorbance at 510 nm using a microplate reader. The IC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration.

Protocol 2: Nitric Oxide Production (Griess Assay)

This colorimetric assay quantifies nitrite, a stable breakdown product of NO.

-

Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.

-

Treatment: Pre-treat the cells with various concentrations of the quinoline derivatives for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Leave one set of wells unstimulated as a negative control.

-

Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution). Incubate for 10 minutes in the dark.

-

Quantification: Measure the absorbance at 540 nm. The nitrite concentration is determined using a standard curve prepared with sodium nitrite.

Conclusion and Future Perspectives

The Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate scaffold is a highly versatile and pharmacologically relevant platform. Derivatives have demonstrated potent and well-defined biological activities, particularly as antiproliferative agents that induce apoptosis in cancer cells and as anti-inflammatory agents that suppress nitric oxide production.

Future research should focus on:

-

Lead Optimization: Systematically modifying the core structure to enhance potency, selectivity, and pharmacokinetic properties (ADMET).[3]

-

In Vivo Studies: Validating the promising in vitro results in preclinical animal models of cancer and inflammation.

-

Target Deconvolution: Expanding mechanistic studies to precisely identify the protein targets responsible for the observed biological effects.

-

Exploration of New Therapeutic Areas: Further investigating the initial findings related to antiviral activity and exploring other potential applications based on the broad bioactivity of the quinoline class.

This robust chemical framework continues to be a source of promising new therapeutic candidates, warranting continued exploration by the scientific community.

References

- Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 20(16), 1981-1991.

- ChemicalBook. (n.d.). ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE synthesis.

- ResearchGate. (n.d.). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives.

- PubChem. (n.d.). Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate.

- J&K Scientific. (n.d.). Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate.

- PubMed. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent.

- Mittal, R. K., et al. (2023). In-vitro antiviral activity and in-silico targeted study of quinoline-3-carboxylate derivatives against SARS-Cov-2 isolate. ResearchGate.

- PubMed. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent.

- PubMed Central. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.

- PubMed. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents.

- ResearchGate. (2024). Biological Activities of Quinoline Derivatives.

- MDPI. (2016). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production.

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate | C13H10F3NO3 | CID 2737196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 7. benthamscience.com [benthamscience.com]

- 8. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production [mdpi.com]

- 10. researchgate.net [researchgate.net]

The Trifluoromethyl Quinoline Scaffold: A Privileged Motif in Modern Drug Discovery and Its Therapeutic Targets

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic incorporation of a trifluoromethyl (CF3) group onto this scaffold has emerged as a powerful strategy in drug design, significantly enhancing the pharmacological profile of these compounds. The unique properties of the CF3 group—including its high electronegativity, metabolic stability, and ability to increase lipophilicity—can lead to improved membrane permeability, enhanced binding affinity to biological targets, and a more favorable pharmacokinetic profile.[1][2][3] This guide provides a comprehensive overview of the key therapeutic targets of trifluoromethyl quinoline compounds, delving into their mechanisms of action in oncology, infectious diseases, and neurology. We will explore the causality behind experimental designs, present detailed protocols, and visualize complex biological pathways to equip researchers with the knowledge to leverage this remarkable chemical scaffold in future drug development endeavors.

The Strategic Advantage of the Trifluoromethyl Group

The introduction of a trifluoromethyl group is not a trivial substitution. It is a deliberate design choice to modulate a molecule's properties for therapeutic benefit. The strong electron-withdrawing nature of the CF3 group can alter the electron distribution within the quinoline ring system, influencing its reactivity and interactions with biological macromolecules.[1] Furthermore, the CF3 group often enhances metabolic stability by blocking sites that are susceptible to oxidative degradation by metabolic enzymes, potentially leading to a longer in-vivo half-life for drug candidates.[1][2] This increased lipophilicity can also improve a compound's ability to cross cellular membranes, a critical factor for reaching intracellular targets.[1]

Therapeutic Applications in Oncology

Trifluoromethyl quinoline derivatives have demonstrated significant potential as anticancer agents, acting on a variety of molecular targets to induce cancer cell death and inhibit tumor growth.[4][5]

Targeting Kinase Signaling Pathways

Protein kinases are crucial regulators of cell cycle progression, proliferation, and survival, and their dysregulation is a hallmark of cancer. Trifluoromethyl quinolines have been developed as potent inhibitors of several key kinases.

a) Serum/Glucocorticoid-Regulated Kinase 1 (SGK1)

Recent studies have identified SGK1 as a promising target for a novel class of 4-trifluoromethyl-2-anilinoquinoline derivatives.[6] Compound 8b from this series, which features a (4-(piperazin-1-yl)phenyl)amino substitution, has shown superior efficacy against multiple cancer cell lines.[6]

-

Mechanism of Action: This class of compounds is believed to induce apoptosis and cell cycle arrest by inhibiting SGK1.[6] Molecular docking analyses and cellular thermal shift assays have confirmed the engagement of SGK1 as a primary target.[6] Preclinical studies in a PC3 xenograft mouse model demonstrated significant anticancer efficacy with minimal toxicity.[6]

b) Cyclin-Dependent Kinases (CDKs)

The quinoline scaffold, particularly with substitutions at the 4-position, is known to exhibit inhibitory activity against CDKs, which are central to cell cycle regulation.[7] While direct studies on trifluoromethyl quinolines targeting specific CDKs are emerging, the structure-activity relationship (SAR) suggests that the electron-withdrawing nature of the CF3 group at positions like C7 can contribute to potent anticancer activity.[7]

Visualizing the Kinase Inhibition Workflow

Caption: A typical workflow for an in vitro kinase inhibition assay.

Induction of Apoptosis and Cell Cycle Arrest

Beyond kinase inhibition, trifluoromethyl quinolines have been shown to exert their anticancer effects through the induction of programmed cell death (apoptosis) and by halting the cell division cycle. For instance, novel 3-phenyltrifluoromethyl quinoline derivatives have been evaluated for their ability to inhibit the growth of breast cancer cell lines, such as MCF-7.[8] Molecular docking studies for these compounds suggest that thymidine phosphorylase could be a plausible target.[8]

Quantitative Data: Anticancer Efficacy

The following table summarizes the in vitro anticancer activity of selected trifluoromethyl quinoline compounds against various cancer cell lines.

| Compound ID | Quinoline Scaffold | Target Cancer Cell Line | IC50 (µM) | Reference |

| Compound 8b | 4-Trifluoromethyl-2-anilinoquinoline | PC3 (Prostate) | Not Specified | [6] |

| Compound 6a | Fluorinated Quinoline | MDA-MB-468 (TNBC) | 4.0 | [9] |

| Compound 6b | Fluorinated Quinoline | MDA-MB-468 (TNBC) | 5.0 | [9] |

| Compound 2 | Quinoline-derived trifluoromethyl alcohol | In vitro proliferation | 14.14 (LC50) | [10] |

Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol outlines a standard procedure to assess the cytotoxic effects of trifluoromethyl quinoline compounds on cancer cells.

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-468) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the trifluoromethyl quinoline test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO) and untreated controls.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is converted to purple formazan crystals by living cells.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-